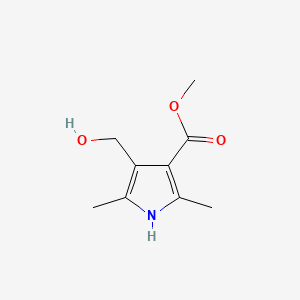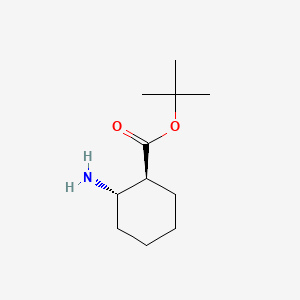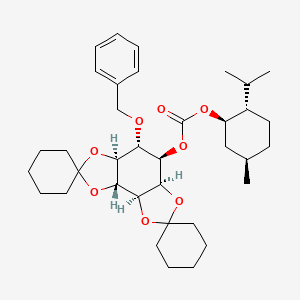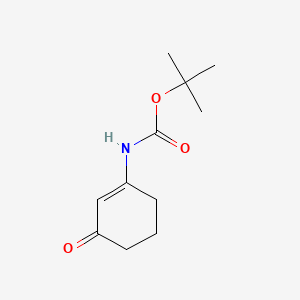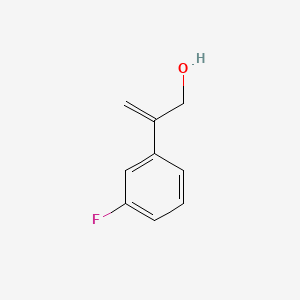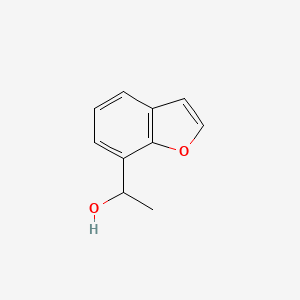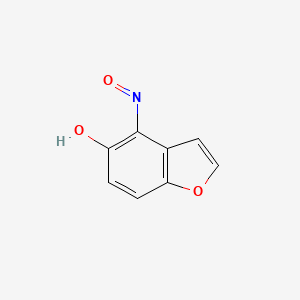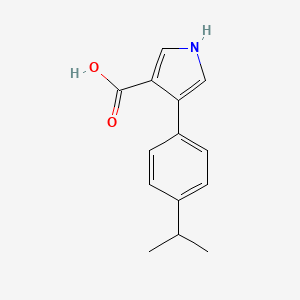![molecular formula C10F20O2 B574478 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and triflu CAS No. 165178-32-5](/img/new.no-structure.jpg)
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and triflu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl is a fluorinated polymer known for its exceptional chemical resistance, thermal stability, and low surface energy. This compound is part of the broader class of perfluorinated compounds, which are widely used in various industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl typically involves a radical polymerization process. The monomers, 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane, tetrafluoroethene, and trifluoroethenyl, are polymerized in the presence of a radical initiator under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this polymer often employs high-pressure reactors and specialized equipment to ensure the purity and consistency of the final product. The process involves the continuous feeding of monomers and initiators into the reactor, where polymerization occurs. The resulting polymer is then purified and processed into various forms, such as films, coatings, or molded parts .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl primarily undergoes addition reactions due to the presence of multiple fluorinated groups. These reactions include:
Substitution Reactions: The polymer can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The polymer is generally resistant to oxidation and reduction due to the strong carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in reactions with this polymer include strong nucleophiles such as alkoxides and amines. Reaction conditions typically involve elevated temperatures and the use of polar aprotic solvents to facilitate the substitution reactions .
Major Products
The major products formed from these reactions depend on the specific nucleophiles used. For example, substitution with alkoxides can yield alkoxy-substituted derivatives of the polymer, while reactions with amines can produce amino-substituted polymers .
Applications De Recherche Scientifique
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which 1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl exerts its effects is primarily due to its unique molecular structure. The presence of multiple fluorine atoms creates a highly stable and inert polymer matrix. This stability is attributed to the strong carbon-fluorine bonds, which resist chemical attack and thermal degradation. The polymer’s low surface energy also contributes to its non-stick and hydrophobic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and chemical resistance, PTFE is widely used in cookware and industrial applications.
Perfluoroalkoxy (PFA): Similar to PTFE but with improved processability and mechanical properties, PFA is used in applications requiring high purity and chemical resistance.
Fluorinated Ethylene Propylene (FEP): Offers a balance between the properties of PTFE and PFA, making it suitable for wire insulation and chemical processing equipment.
Uniqueness
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoroethenyl stands out due to its combination of high thermal stability, chemical resistance, and low surface energy. These properties make it particularly suitable for applications requiring extreme durability and performance under harsh conditions .
Propriétés
Numéro CAS |
165178-32-5 |
|---|---|
Formule moléculaire |
C10F20O2 |
Poids moléculaire |
532.07 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3-heptafluoro-3-(1,2,2-trifluoroethenoxy)propane;1,1,2,2-tetrafluoroethene;1,1,2-trifluoro-2-(trifluoromethoxy)ethene |
InChI |
InChI=1S/C5F10O.C3F6O.C2F4/c6-1(7)2(8)16-5(14,15)3(9,10)4(11,12)13;4-1(5)2(6)10-3(7,8)9;3-1(4)2(5)6 |
Clé InChI |
HOQVTSRFLFGMLK-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F.C(=C(F)F)(OC(F)(F)F)F.C(=C(F)F)(F)F |
SMILES canonique |
C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F.C(=C(F)F)(OC(F)(F)F)F.C(=C(F)F)(F)F |
Numéros CAS associés |
165178-32-5 |
Synonymes |
1,1,1,2,2,3,3-Heptafluoro-3-[(trifluoroethenyl)oxy]propane polymer with tetrafluoroethene and trifluoro(trifluoromethoxy)ethene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



